![molecular formula C18H19N3O B2380904 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide CAS No. 1795441-41-6](/img/structure/B2380904.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide” is a compound that contains a 1H-pyrrolo[2,3-b]pyridine moiety . This moiety is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has been used in the design of derivatives with potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a part of the compound, is available . It is also mentioned that the 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .Scientific Research Applications
Synthesis and Chemical Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide and its derivatives play a crucial role in the development of new synthetic methodologies and compounds. For example, the nucleophilic addition to 3-substituted pyridinium salts, as studied by Lemire et al. (2004), showcases the compound's utility in creating highly potent, nonpeptide, Substance P antagonists. This research demonstrates the compound's significance in facilitating the synthesis of complex molecules with potential therapeutic applications (Lemire, Grenon, Pourashraf, & Charette, 2004).
Coordination Chemistry and Material Science
The compound's versatility extends to the field of coordination chemistry and material science. Gericke and Wagler (2016) explored the synthesis and characterization of ruthenium complexes involving derivatives of N-methylbenzamide. Their study elucidates the compound's ability to form bidentate P,N- and P,O-chelate ligands, highlighting its potential in designing new materials and catalysts (Gericke & Wagler, 2016).
Pharmaceutical Research and Drug Development
The structural and functional versatility of this compound also finds relevance in pharmaceutical research. Qian et al. (2010) reported on SMT-A07, a novel 3-(Indol-2-yl) indazole derivative based on the compound, demonstrating significant anticancer activities and apoptosis-induction abilities in leukemia cell lines. This study underscores the potential of derivatives of this compound in developing new anticancer therapies (Qian, Cao, Yan, Sun, Zhu, Hu, He, & Yang, 2010).
Electrochemical and Optical Properties
Furthermore, the compound's derivatives exhibit notable electrochemical and optical properties. Coelho et al. (2014) synthesized and analyzed the electrochromic and fluorescent properties of nitrobenzoyl pyrrole derivatives. Their findings suggest potential applications in the development of new electrochromic materials and fluorescent probes, showcasing the broad utility of this compound in advanced material science (Coelho, Nascimento, Ribeiro, & Navarro, 2014).
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The affected pathways by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that a similar compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics .
properties
IUPAC Name |
2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-6-2-3-8-16(14)18(22)20-11-5-12-21-13-9-15-7-4-10-19-17(15)21/h2-4,6-10,13H,5,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSVRCKNWNTAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
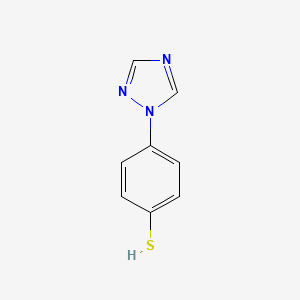
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
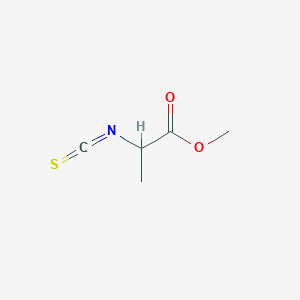
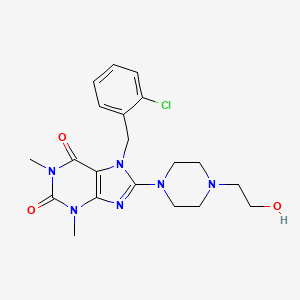
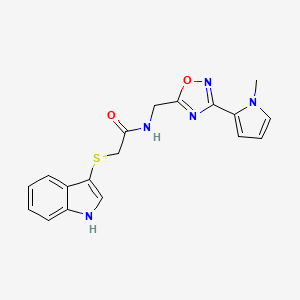
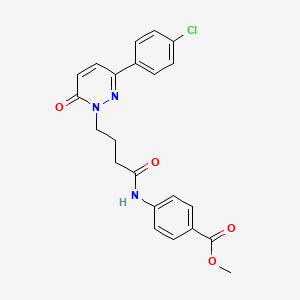
![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
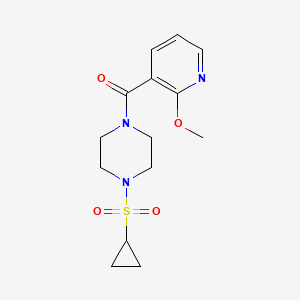
![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)
![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)